Theophylline (sodium glycinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline (sodium glycinate) is a methylxanthine derivative known for its diuretic, smooth muscle relaxant, bronchial dilation, cardiac, and central nervous system stimulant activities . It is commonly used to manage symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions caused by reversible airflow obstruction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline sodium glycinate is prepared by combining theophylline with glycine in the presence of sodium hydroxide. The reaction involves dissolving theophylline in sodium hydroxide and then adding glycine to form the sodium glycinate salt . The mixture is then heated gently to ensure complete dissolution and filtered to remove any undissolved particles .
Industrial Production Methods: In industrial settings, theophylline sodium glycinate is produced by mixing theophylline and glycine in equimolecular proportions, buffered with an additional mole of glycine . The product is dried at 105°C for four hours to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Theophylline sodium glycinate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: Reduced forms of theophylline.
Substitution: Various substituted theophylline derivatives.
Scientific Research Applications
Theophylline sodium glycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of respiratory diseases like asthma and COPD.
Industry: Utilized in the formulation of controlled-release drug delivery systems to optimize dosing intervals.
Mechanism of Action
Theophylline sodium glycinate is chemically similar to other methylxanthine derivatives such as caffeine and theobromine . it has unique properties that make it particularly effective for respiratory conditions:
Caffeine: Primarily a central nervous system stimulant with less pronounced bronchodilatory effects.
Theobromine: Found in chocolate, it has mild diuretic and bronchodilatory properties but is less potent than theophylline.
Comparison with Similar Compounds
- Caffeine
- Theobromine
- Aminophylline (a combination of theophylline and ethylenediamine)
Theophylline sodium glycinate stands out due to its balanced profile of bronchodilation, smooth muscle relaxation, and central nervous system stimulation, making it a valuable compound in both medical and research settings .
Properties
Molecular Formula |
C9H13N5NaO4+ |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
sodium;2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1 |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.